molecular formula C9H7ClN2O B8582993 3-(2-Oxazolyl)-4-chloroaniline

3-(2-Oxazolyl)-4-chloroaniline

Cat. No.: B8582993
M. Wt: 194.62 g/mol
InChI Key: DFBZFDGKKYKDNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Oxazolyl)-4-chloroaniline is a substituted aniline derivative featuring a chlorine atom at the para position (C4) of the benzene ring and a 2-oxazolyl group at the meta position (C3). The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom, contributing to its unique electronic and steric properties.

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

4-chloro-3-(1,3-oxazol-2-yl)aniline

InChI

InChI=1S/C9H7ClN2O/c10-8-2-1-6(11)5-7(8)9-12-3-4-13-9/h1-5H,11H2

InChI Key

DFBZFDGKKYKDNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)C2=NC=CO2)Cl

Origin of Product

United States

Comparison with Similar Compounds

4-Chloroaniline (Base Compound)

Structure : Benzene ring with a chlorine substituent at C4 and an amine group at C1.
Key Properties :

  • Electrochemical Behavior: Undergoes oxidation to form intermediates like (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium (ICC) and p-quinoneimine (PQI) in aqueous solutions .
  • Biodegradation : Metabolized via ortho-cleavage pathways by bacteria such as Acinetobacter baumannii and Pseudomonas putida, releasing chloride ions .
  • Biological Activity: Forms protein-free radicals detectable by ESR, particularly when substituents are para to the amine .

Comparison: Unlike 3-(2-Oxazolyl)-4-chloroaniline, 4-chloroaniline lacks the oxazole moiety, resulting in lower steric hindrance and distinct electronic effects.

Thiazolidin-4-one Derivatives (e.g., 2a–c)

Structure: 4-Chloroaniline conjugated with thiazolidinone rings via thioglycolic acid . Key Properties:

  • Synthesis : Microwave-assisted condensation of imidazole aldehydes with 4-chloroaniline .
  • Biological Activity: Exhibits anti-inflammatory and anti-nociceptive effects, attributed to the thiazolidinone scaffold .

Comparison: The thiazolidinone ring introduces a sulfur atom and a ketone group, differing from the oxygen/nitrogen-rich oxazole. This structural variation likely influences bioavailability and target selectivity.

3-(1H-Benzo[d]imidazol-2-yl)-4-chloroaniline

Structure : Benzimidazole ring attached to 4-chloroaniline .
Key Properties :

  • Synthesis: Condensation of acyl chlorides with methyl 4-amino-2-methoxybenzoate, followed by amidation .
  • Application : Inhibits the Hedgehog signaling pathway, a target in cancer therapy .

3-((1H-1,2,4-Triazol-1-yl)methyl)-4-chloroaniline

Structure : Triazole ring linked via a methyl group to 4-chloroaniline .
Key Properties :

  • Synthesis : Reaction of ciprofloxacin derivatives with 4-chloroaniline .
  • Physicochemical Properties : Higher polarity due to the triazole group, affecting solubility and absorption .

Comparison : The triazole ring’s additional nitrogen atoms may increase hydrogen-bonding capacity, altering pharmacokinetics relative to the oxazolyl derivative.

Cobalt(III) Complexes with 4-Chloroaniline Ligands

Structure : Coordination complexes (e.g., trans-chlorobis(diphenylglyoximato)(4-chloroaniline)cobalt(III)) .
Key Properties :

  • Catalytic Activity : Skewed ligand geometry influences reactivity in oxidation and reduction reactions .

Comparison : These complexes leverage 4-chloroaniline as a ligand, whereas this compound’s oxazole group could modify metal-binding affinity and catalytic efficiency.

Data Table: Comparative Analysis of this compound and Analogues

Compound Heterocycle Key Functional Groups Biological Activity Key References
This compound Oxazole Cl, NH₂, Oxazolyl Hypothesized anticancer/antimicrobial Inferred
4-Chloroaniline None Cl, NH₂ Protein radical formation
Thiazolidin-4-one derivatives Thiazolidinone Cl, NH₂, S, C=O Anti-inflammatory
Benzimidazole derivative Benzimidazole Cl, NH₂, Benzimidazolyl Hedgehog pathway inhibition
Triazole derivative Triazole Cl, NH₂, Triazolyl Antimicrobial (hypothesized)

Research Findings and Implications

  • Electrochemical Reactivity : The oxazole ring in this compound may stabilize radical intermediates differently than 4-chloroaniline’s ICC, altering oxidation pathways .
  • Biodegradation : Substitution with oxazole could hinder microbial degradation observed in 4-chloroaniline, increasing environmental persistence .
  • Pharmacological Potential: Structural analogs like benzimidazole and thiazolidinone derivatives demonstrate pathway inhibition and anti-inflammatory effects, suggesting similar applications for the oxazolyl compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.